4-Methyltridecane
CAS No.: 26730-12-1
Cat. No.: VC21101693
Molecular Formula: C14H30
Molecular Weight: 198.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26730-12-1 |
|---|---|
| Molecular Formula | C14H30 |
| Molecular Weight | 198.39 g/mol |
| IUPAC Name | 4-methyltridecane |
| Standard InChI | InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3 |
| Standard InChI Key | BPHJCXVZYVVFBT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(C)CCC |
| Canonical SMILES | CCCCCCCCCC(C)CCC |
Introduction
Chemical Identity and Basic Properties
4-Methyltridecane (CAS: 26730-12-1) is a branched alkane with the molecular formula C₁₄H₃₀ and a molecular weight of 198.39 g/mol. Its structure consists of a tridecane backbone (13 carbons) with a methyl group attached at the fourth carbon position . This branching pattern distinguishes it from straight-chain alkanes and influences its physical and chemical behavior.
The compound is classified as a long-chain hydrocarbon and belongs to the broader family of methylated alkanes. Its systematic IUPAC nomenclature reflects its structural arrangement, with the prefix "4-methyl" indicating the position of the branch on the main tridecane chain.
Structural Identifiers and Representation
The structural identity of 4-methyltridecane can be represented through various chemical notations and identifiers, as summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 4-methyltridecane |
| Molecular Formula | C₁₄H₃₀ |
| Molecular Weight | 198.39 g/mol |
| CAS Registry Number | 26730-12-1 |
| InChI | InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3 |
| InChI Key | BPHJCXVZYVVFBT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(C)CCC |
Physical and Chemical Properties
The physical state of 4-methyltridecane at standard temperature and pressure is liquid, consistent with other medium-chain alkanes. As a branched alkane, it exhibits hydrophobicity and low water solubility, making it miscible with non-polar solvents and immiscible with polar solvents.
The branching at the fourth carbon position affects several physical properties compared to its straight-chain isomer (n-tetradecane), including lower melting and boiling points. This structural feature also influences its viscosity, density, and surface tension properties, which are relevant to its applications in various industrial contexts .
Chemical Reactivity
4-Methyltridecane exhibits chemical reactivity typical of alkanes, characterized by:
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Low reactivity under ordinary conditions due to the stability of carbon-carbon and carbon-hydrogen single bonds
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Susceptibility to free radical substitution reactions, particularly halogenation
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Combustibility with oxygen to produce carbon dioxide and water
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Resistance to nucleophilic and electrophilic attacks compared to unsaturated hydrocarbons
These properties make it relatively stable under ambient conditions but reactive under specific circumstances, such as high temperatures or in the presence of strong oxidizing agents.
Biological Activity and Ecological Significance
4-Methyltridecane demonstrates notable biological activity and ecological significance, particularly in plant-insect interactions and antimicrobial contexts.
Role in Plant-Insect Interactions
This compound serves as a semiochemical (a chemical signal that mediates interactions between organisms) in ecological systems. Research indicates that:
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It is emitted by certain plants, particularly Brassica rapa, in response to root herbivory by larvae of Delia species
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It functions as an attractant for parasitoids such as Trybliographa rapae, which are natural enemies of herbivorous insects
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This emission represents a plant defense mechanism, where the release of volatile compounds like 4-methyltridecane recruits beneficial insects that prey on herbivores
Antimicrobial Properties
Studies have investigated the antimicrobial activity of 4-methyltridecane against various microbial pathogens. The compound has demonstrated efficacy against several bacterial strains, as summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 30 |
These findings suggest potential applications in antimicrobial contexts, possibly as a natural preservative or therapeutic agent.
Mechanism of Antimicrobial Action
The antimicrobial effects of 4-methyltridecane appear to be linked to its ability to disrupt microbial cell membranes. As a hydrophobic compound, it can interact with lipid components of membranes, potentially:
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Increasing membrane permeability
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Disrupting membrane integrity
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Ultimately causing cell lysis
Molecular docking simulations suggest possible interactions with specific proteins involved in cell wall synthesis and integrity, which may contribute to its antimicrobial efficacy.
Analytical Detection and Identification Methods
The detection and identification of 4-methyltridecane in various matrices typically employ advanced analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being particularly prominent.
Gas Chromatography-Mass Spectrometry
GC-MS represents the gold standard for identifying and quantifying 4-methyltridecane, especially in complex matrices like plant emissions or petroleum products. The compound has been reported to elute at specific retention times, allowing for its identification in various samples .
Proton Transfer Reaction Mass Spectrometry
For detecting volatile emissions in real-time, proton transfer reaction mass spectrometry (PTR-MS) with optimized settings has been employed to identify 4-methyltridecane in plant volatile organic compound emissions.
Pattern Recognition in Chemical Analysis
The compound has been utilized in visual chromatographic pattern recognition and total ion spectra analysis. It has been identified as a component in various ignitable liquids, including lamp oil, tiki torch fuel, kerosene, fuel carburetor, and paint thinner, making it relevant in forensic chemistry applications .
Industrial and Research Applications
4-Methyltridecane finds applications across various industrial and research contexts, leveraging its chemical properties and biological activities.
Fuel Components
The compound has been identified as a constituent in several commercial fuel products, including:
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Lamp oil
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Tiki torch fuel
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Kerosene
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Fuel carburetor additives
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Paint thinners
Its presence in these products contributes to their combustion properties and performance characteristics .
Reference Standards
As a well-characterized alkane, 4-methyltridecane serves as a reference standard in analytical chemistry, particularly in:
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Calibration of analytical instruments
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Method development and validation
Synthetic Intermediates
In organic synthesis, 4-methyltridecane or its derivatives may serve as intermediates or building blocks for more complex molecules. For example, related compounds like 1-bromo-12-methyltridecane have been used in the synthesis of cyclopropane fatty acids, which have demonstrated biological activities including antileishmanial properties .
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